molecular formula C11H14FN B7883375 1-(4-Fluorobenzyl)pyrrolidine CAS No. 139592-91-9

1-(4-Fluorobenzyl)pyrrolidine

Cat. No.: B7883375
CAS No.: 139592-91-9
M. Wt: 179.23 g/mol
InChI Key: HRRFDYCXYAHGQN-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)pyrrolidine is an organic compound with the molecular formula C11H14FN It consists of a pyrrolidine ring substituted with a 4-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorobenzyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzyl bromide with pyrrolidine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated benzyl groups.

    Substitution: Compounds with nucleophilic groups replacing the fluorine atom.

Scientific Research Applications

1-(4-Fluorobenzyl)pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

    1-(4-Chlorobenzyl)pyrrolidine: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Bromobenzyl)pyrrolidine: Contains a bromine atom in place of fluorine.

    1-(4-Methylbenzyl)pyrrolidine: Substituted with a methyl group instead of fluorine.

Uniqueness: 1-(4-Fluorobenzyl)pyrrolidine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h3-6H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRFDYCXYAHGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442687
Record name Pyrrolidine, 1-[(4-fluorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139592-91-9
Record name Pyrrolidine, 1-[(4-fluorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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